

2-(Trifluoromethyl)quinolin-4-amine CAS number and molecular weight

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Compound of Interest

Compound Name: 2-(Trifluoromethyl)quinolin-4-amine

Cat. No.: B175998

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An In-depth Technical Guide to 2-(Trifluoromethyl)quinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(Trifluoromethyl)quinolin-4-amine**, a quinoline derivative with significant potential in pharmacological research, particularly in the development of novel antitumor agents. This document details the compound's chemical properties, a plausible synthetic route, and its biological activity, with a focus on its mechanism of action as a microtubule polymerization inhibitor. Detailed experimental protocols for key biological assays are also provided to facilitate further research and development.

Chemical Identity and Properties

CAS Number: 1700-93-2

Molecular Formula: $C_{10}H_7F_3N_2$

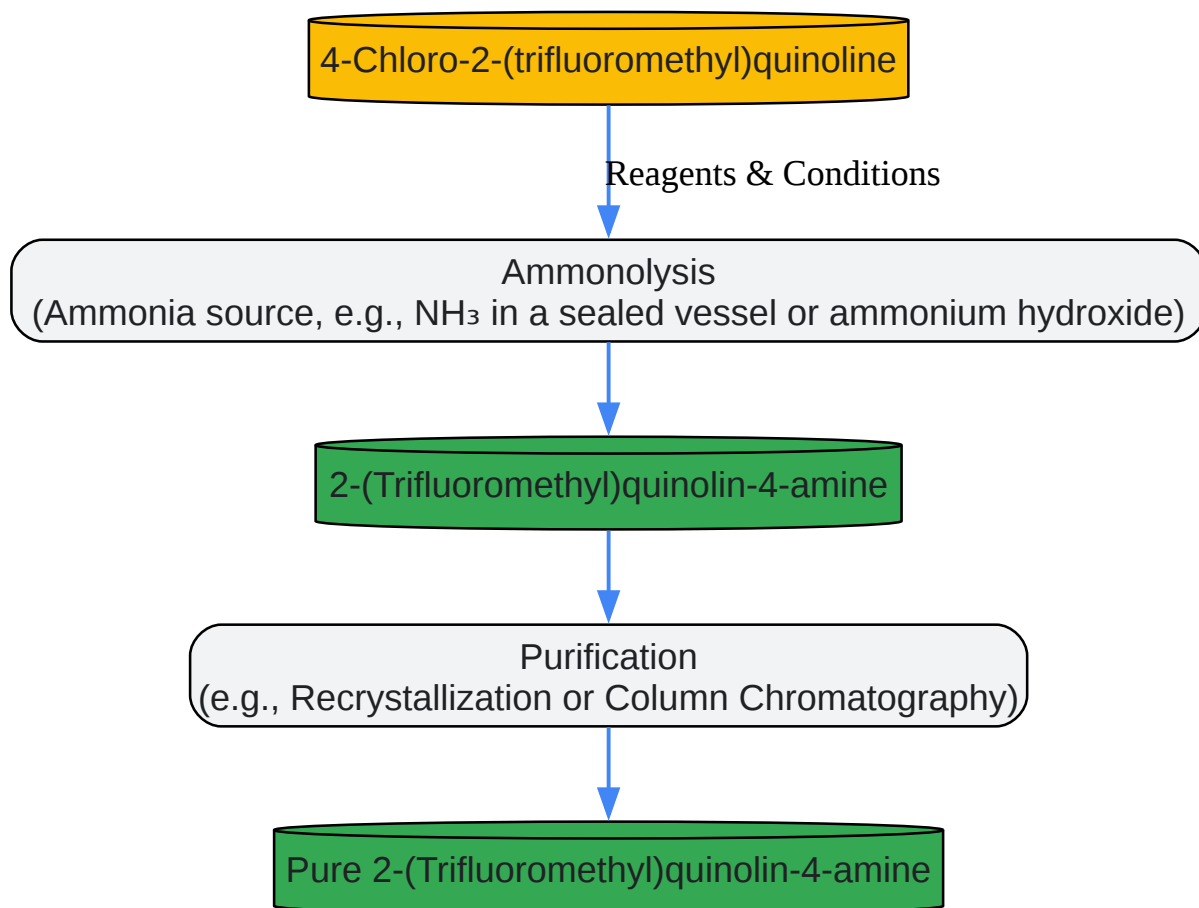
Molecular Weight: 212.17 g/mol

Property	Value	Reference
IUPAC Name	2-(Trifluoromethyl)quinolin-4-amine	N/A
Appearance	Off-white to pale yellow solid (predicted)	N/A
Solubility	Soluble in organic solvents such as DMSO, methanol, and ethanol	N/A

Synthesis of 2-(Trifluoromethyl)quinolin-4-amine

A plausible and efficient synthetic route for **2-(Trifluoromethyl)quinolin-4-amine** involves a two-step process starting from 4-chloro-2-(trifluoromethyl)quinoline. This method relies on a nucleophilic aromatic substitution reaction.

Synthetic Workflow



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Caption: Synthetic workflow for **2-(Trifluoromethyl)quinolin-4-amine**.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)quinolin-4-amine

Materials:

- 4-Chloro-2-(trifluoromethyl)quinoline
- Ammonium hydroxide (concentrated) or a solution of ammonia in a suitable solvent
- A high-pressure reaction vessel (e.g., a sealed tube or autoclave)
- Solvent (e.g., ethanol or dioxane)

- Dichloromethane (for extraction)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane and ethyl acetate (for elution)

Procedure:

- In a high-pressure reaction vessel, combine 4-chloro-2-(trifluoromethyl)quinoline (1.0 eq) and a suitable solvent such as ethanol.
- Add an excess of concentrated ammonium hydroxide (e.g., 10-20 eq).
- Seal the vessel and heat the reaction mixture to a temperature between 120-150 °C for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the vessel to cool to room temperature.
- Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
- Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure **2-(Trifluoromethyl)quinolin-4-amine**.

Biological Activity and Mechanism of Action

Research on derivatives of **2-(Trifluoromethyl)quinolin-4-amine** has demonstrated their potential as potent antitumor agents. These compounds have been shown to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis.[1][2]

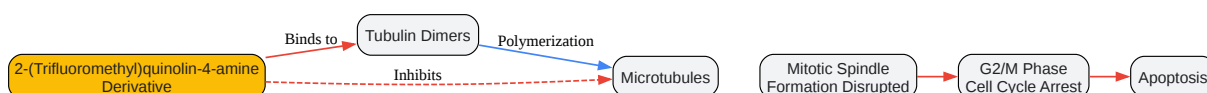
Cytotoxicity Data

The cytotoxic activity of various derivatives of **2-(Trifluoromethyl)quinolin-4-amine** has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.

Compound Derivative	Cell Line	IC ₅₀ (μM)	Reference
5e	PC3 (Prostate)	0.49	[1]
K562 (Leukemia)	0.08	[1]	
HeLa (Cervical)	0.01	[1]	
5f	HeLa (Cervical)	< Combretastatin A-4	[1]
5o	HeLa (Cervical)	< Combretastatin A-4	[1]

Mechanism of Action: Microtubule Polymerization Inhibition

The primary mechanism of action for the antitumor activity of **2-(Trifluoromethyl)quinolin-4-amine** derivatives is the inhibition of tubulin polymerization.[1] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division. This leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis.[2]



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Caption: Mechanism of action of **2-(Trifluoromethyl)quinolin-4-amine** derivatives.

Experimental Protocols for Biological Assays

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of tubulin into microtubules in vitro.

Materials:

- Purified tubulin protein
- General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
- GTP solution (10 mM)
- Glycerol
- Test compound (**2-(Trifluoromethyl)quinolin-4-amine** derivative) dissolved in DMSO
- Positive control (e.g., Nocodazole for inhibition, Paclitaxel for enhancement)
- 96-well microplate
- Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Prepare the tubulin solution by resuspending lyophilized tubulin in general tubulin buffer on ice.
- Add GTP to the tubulin solution to a final concentration of 1 mM.
- Add glycerol to the tubulin solution to a final concentration of 10%.
- In a pre-chilled 96-well plate on ice, add the test compound at various concentrations. Include wells for a vehicle control (DMSO) and a positive control.

- Add the tubulin-GTP-glycerol solution to each well.
- Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
- Measure the absorbance at 340 nm every minute for at least 60 minutes.
- Plot the absorbance versus time to generate polymerization curves. Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cells treated with the test compound.

Materials:

- Cancer cell line (e.g., HeLa)
- Cell culture medium and supplements
- Test compound
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- 70% ethanol (ice-cold)
- Propidium iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours). Include a vehicle-treated control.

- Harvest the cells by trypsinization, and collect both adherent and floating cells.
- Wash the cells with ice-cold PBS and centrifuge.
- Resuspend the cell pellet in a small volume of PBS and add the cells dropwise into ice-cold 70% ethanol while vortexing gently to fix the cells.
- Incubate the fixed cells at -20°C for at least 2 hours.
- Wash the cells with PBS and resuspend them in PI staining solution.
- Incubate the cells in the dark at room temperature for 30 minutes.
- Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

- Cancer cell line
- Test compound
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

Procedure:

- Seed and treat cells with the test compound as described for the cell cycle analysis.
- Harvest the cells and wash them twice with cold PBS.

- Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- To 100 μ L of the cell suspension, add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence in the FITC and PI channels.

This comprehensive guide provides a solid foundation for researchers interested in the synthesis and biological evaluation of **2-(Trifluoromethyl)quinolin-4-amine** and its derivatives as potential therapeutic agents. The detailed protocols and background information are intended to facilitate further investigation into this promising class of compounds.

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References

- 1. Discovery of novel 2-(trifluoromethyl)quinolin-4-amine derivatives as potent antitumor agents with microtubule polymerization inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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